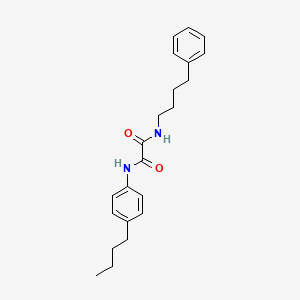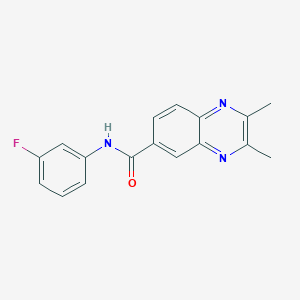![molecular formula C16H13Cl3N2OS B14951404 2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B14951404.png)
2-[(4-chlorobenzyl)sulfanyl]-N'-(2,4-dichlorobenzylidene)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorobenzyl group, a dichlorophenyl group, and an acetohydrazide moiety. Its molecular formula is C18H13Cl3N4OS3, and it has a molecular weight of 503.882 g/mol .
Métodos De Preparación
The synthesis of 2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves several steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to produce 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to form the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and cost-effectiveness.
Análisis De Reacciones Químicas
2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Aplicaciones Científicas De Investigación
2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the development of antiviral and antibacterial agents.
Medicine: Research indicates that this compound may have therapeutic applications, including as an anticancer agent due to its ability to inhibit certain enzymes and pathways.
Mecanismo De Acción
The mechanism of action of 2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interfere with cellular pathways by modulating the expression of certain genes or proteins. These interactions can lead to the inhibition of cell growth and proliferation, making the compound a potential candidate for anticancer therapy .
Comparación Con Compuestos Similares
2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can be compared with other similar compounds, such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares a similar thiadiazole moiety and has been studied for its antiviral activity.
2-[(4-chlorobenzyl)sulfanyl]-N’-(2,4-dichlorobenzylidene)acetohydrazide: . The uniqueness of 2-[(4-CHLOROBENZYL)SULFANYL]-N’~1~-[(E)-1-(2,4-DICHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H13Cl3N2OS |
|---|---|
Peso molecular |
387.7 g/mol |
Nombre IUPAC |
2-[(4-chlorophenyl)methylsulfanyl]-N-[(E)-(2,4-dichlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Cl3N2OS/c17-13-4-1-11(2-5-13)9-23-10-16(22)21-20-8-12-3-6-14(18)7-15(12)19/h1-8H,9-10H2,(H,21,22)/b20-8+ |
Clave InChI |
WOCNLONJMPWQRO-DNTJNYDQSA-N |
SMILES isomérico |
C1=CC(=CC=C1CSCC(=O)N/N=C/C2=C(C=C(C=C2)Cl)Cl)Cl |
SMILES canónico |
C1=CC(=CC=C1CSCC(=O)NN=CC2=C(C=C(C=C2)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-1-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B14951321.png)
![Phenyl 4-{[4-(phenoxycarbonyl)phenyl]sulfonyl}benzoate](/img/structure/B14951328.png)
![2,6-dibromo-4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol](/img/structure/B14951334.png)
![4-chloro-N-[(E)-(4-chloro-3-nitrophenyl)methylidene]aniline](/img/structure/B14951347.png)
![Methyl 5-(dimethylcarbamoyl)-2-[(diphenylacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B14951352.png)

![4-Chloro-N-(2-{2-[(E)-1-(2,4-dimethylphenyl)ethylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B14951360.png)
![[(2-iodophenyl)(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)methyl]propanedinitrile](/img/structure/B14951364.png)
![N-[2-(4-ethylpiperazin-1-yl)ethyl]-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B14951370.png)
![N-cyclohexyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxamide](/img/structure/B14951398.png)
![2-{(E)-[(3-{[(E)-(2-hydroxyphenyl)methylidene]amino}phenyl)imino]methyl}phenol](/img/structure/B14951406.png)
![2-(2-bromo-4-methylphenoxy)-N'-[(E)-(2,4,6-tribromo-3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B14951413.png)
![Ethyl 5-carbamoyl-2-{[(3-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B14951417.png)

